YM-201636: A Deep Dive into its Mechanism of Action in Endosomal Trafficking
YM-201636: A Deep Dive into its Mechanism of Action in Endosomal Trafficking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of YM-201636, a potent and selective inhibitor of PIKfyve kinase. By disrupting the delicate balance of phosphoinositide signaling, YM-201636 profoundly impacts endosomal trafficking and related cellular processes, making it a critical tool for research and a potential starting point for therapeutic development.
Core Mechanism: Inhibition of PIKfyve and PtdIns(3,5)P₂ Synthesis
YM-201636 exerts its effects by specifically targeting PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[1][2][3] This phosphoinositide is a key regulator of endosome and lysosome homeostasis. The inhibition of PIKfyve by YM-201636 leads to a rapid decrease in cellular PtdIns(3,5)P₂ levels, triggering a cascade of events that disrupt endosomal trafficking and function.[1][4]
The primary consequence of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles derived from late endosomes and lysosomes.[1][2][5] This dramatic morphological change is a hallmark of YM-201636 treatment and is attributed to a block in membrane fission and recycling processes that are dependent on PtdIns(3,5)P₂.
Quantitative Impact of YM-201636
The potency and selectivity of YM-201636 have been characterized in various studies. The following tables summarize key quantitative data regarding its activity and effects.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (PIKfyve) | 33 nM | In vitro kinase assay | [1][4] |
| IC₅₀ (p110α) | 3 µM | In vitro kinase assay | [1][4] |
| IC₅₀ (Fab1 - yeast orthologue) | >5 µM | In vitro kinase assay | [1][4] |
| PtdIns(3,5)P₂ Reduction | ~80% | NIH3T3 cells (800 nM) | [4] |
| Retroviral Budding Inhibition | ~80% | Cells (800 nM) | [4] |
| Cellular Effect | Concentration | Time | Observations | Reference |
| Vacuole Formation | 800 nM | 2 hours | Swollen vesicles derived from endosomal material observed. | [1] |
| CI-MPR Trafficking Defect | 800 nM | 2 hours | Accumulation of Cation-Independent Mannose-6-Phosphate Receptor in endosomal compartments. | [1][6] |
| Neuronal Cell Death | 1 µM | 24 hours | Apoptosis-independent cell death in primary hippocampal neurons. | [7] |
| Delayed Wound Healing | Not specified | Not specified | Delayed by 40% in cultured cells. | [8] |
Disruption of Key Endosomal Trafficking Pathways
The depletion of PtdIns(3,5)P₂ by YM-201636 has far-reaching consequences for multiple endosomal trafficking pathways:
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Endosome Maturation and Sorting: YM-201636 blocks the maturation of early endosomes to late endosomes.[9][10] This is evidenced by the increased co-localization of endocytosed cargo with the early endosome marker EEA1 and decreased co-localization with the late endosome marker LAMP1.[9][10] This disruption leads to the incorrect sorting of cargo, such as the accumulation of epidermal growth factor receptors (EGFR) on the limiting membrane of the swollen vesicles.[1]
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Endosome to TGN Trafficking: The recycling of proteins from the endosomes to the trans-Golgi network (TGN) is impaired. This is demonstrated by the altered distribution of proteins like the cation-independent mannose-6-phosphate receptor (CI-M6PR) and TGN-46, which accumulate in dispersed puncta instead of their normal perinuclear localization.[6]
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Autophagy: YM-201636 dysregulates autophagy.[2][11] It leads to an increase in the levels of the autophagosomal marker LC3-II, which is potentiated by the inhibition of lysosomal proteases.[2][11] This suggests a block in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes or the degradation of autolysosomal content. The resulting vacuoles often contain intravacuolar membranes and inclusions reminiscent of autolysosomes.[2][11]
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Lysosome Homeostasis: The inhibition of PIKfyve leads to a significant decrease in the number of electron-dense lysosomes.[3] This indicates a failure in lysosome maturation and function. Furthermore, YM-201636 can induce lysosomal enlargement through a reversible inhibition of lysosome fission.[12]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of PIKfyve in endosomal trafficking and how its inhibition by YM-201636 disrupts these processes.
Experimental Protocols
The investigation of YM-201636's mechanism of action relies on a variety of cell biology and biochemical techniques. Below are generalized protocols for key experiments.
Immunofluorescence Staining for Endosomal Markers
This protocol is used to visualize the effect of YM-201636 on the morphology and localization of endosomal compartments.
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Cell Culture and Treatment: Plate cells (e.g., NIH3T3, HeLa, or primary neurons) on glass coverslips. Treat cells with the desired concentration of YM-201636 (e.g., 800 nM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
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Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour. Incubate with primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) overnight at 4°C.
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Secondary Antibody and Imaging: Wash cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. Mount coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
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Microscopy: Visualize the cells using a confocal or fluorescence microscope. Analyze the images for changes in the size, number, and co-localization of the stained organelles.
References
- 1. embopress.org [embopress.org]
- 2. Inhibition of PIKfyve by YM-201636 dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes | eLife [elifesciences.org]
- 9. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses | PLOS One [journals.plos.org]
- 10. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death | PLOS One [journals.plos.org]
- 12. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
